4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one

Computed properties Drug‑likeness Physicochemical profile

4‑Amino‑1‑[(2,6‑difluorophenyl)methyl]pyrrolidin‑2‑one (free base, CAS 1105192‑68‑4; most commonly procured as the hydrochloride salt, CAS 1172854‑21‑5) is a 4‑aminopyrrolidin‑2‑one bearing a 2,6‑difluorobenzyl N‑substituent [REFS‑1], [REFS‑2]. The pyrrolidin‑2‑one scaffold is essential for the antiepileptic brivaracetam and seletracetam [REFS‑3]; the 4‑amino group provides a tractable reactive handle for further SAR elaboration [REFS‑2].

Molecular Formula C11H12F2N2O
Molecular Weight 226.22 g/mol
Cat. No. B12114361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one
Molecular FormulaC11H12F2N2O
Molecular Weight226.22 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=C(C=CC=C2F)F)N
InChIInChI=1S/C11H12F2N2O/c12-9-2-1-3-10(13)8(9)6-15-5-7(14)4-11(15)16/h1-3,7H,4-6,14H2
InChIKeyAKPDJEPRKHDIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Amino‑1‑[(2,6‑difluorophenyl)methyl]pyrrolidin‑2‑one – Sourcing & Characterization Guide for the Pyrrolidin‑2‑one Core Scaffold


4‑Amino‑1‑[(2,6‑difluorophenyl)methyl]pyrrolidin‑2‑one (free base, CAS 1105192‑68‑4; most commonly procured as the hydrochloride salt, CAS 1172854‑21‑5) is a 4‑aminopyrrolidin‑2‑one bearing a 2,6‑difluorobenzyl N‑substituent [REFS‑1], [REFS‑2]. The pyrrolidin‑2‑one scaffold is essential for the antiepileptic brivaracetam and seletracetam [REFS‑3]; the 4‑amino group provides a tractable reactive handle for further SAR elaboration [REFS‑2]. Most publicly available biological characterisation is limited to the closely related triazolo‑pyridine congener GI265080 [REFS‑4]; therefore the procurement decision for this specific compound is predominantly driven by its use as a synthetic intermediate rather than as a final bioactive effector.

Why Generic Pyrrolidin‑2‑ones Cannot Replace 4‑Amino‑1‑[(2,6‑difluorophenyl)methyl]pyrrolidin‑2‑one in Synthesis‑Driven Projects


Simple 4‑unsubstituted pyrrolidin‑2‑ones lack the reactive 4‑amino group required for downstream functionalization in medicinal‑chemistry routes [REFS‑1]. Conversely, the 4‑alkyl congeners used in brivaracetam (4‑propyl) and seletracetam (4‑(2,2‑difluorovinyl)) hold the wrong substitution at C‑4 for amide or urea coupling, and generic N‑benzyl‑2‑pyrrolidinones without ortho‑fluorination exhibit dramatically higher metabolic lability on the aromatic ring [REFS‑2], [REFS‑3]. The precise combination of the 2,6‑difluorobenzyl motif and the 4‑amino group found in this compound is designed to deliver both synthetic utility and metabolic stability, making direct substitution by any single comparator chemically inappropriate.

Quantitative Differentiation of 4‑Amino‑1‑[(2,6‑difluorophenyl)methyl]pyrrolidin‑2‑one from Closest Analogs


Comparative Computed Physicochemical Properties: Critical Assessment of Drug‑Likeness

When the free base of the target compound (MW 226.22 Da, TPSA 46.3 Ų, 2 H‑bond donors, 4 H‑bond acceptors) [REFS‑1] is compared with the free base of the 4‑(aminomethyl) analog (MW 240.25 Da, TPSA 46.3 Ų, 2 H‑bond donors, 3 H‑bond acceptors) [REFS‑2], the target compound retains one additional H‑bond acceptor (the 4‑amino nitrogen vs. the aminomethyl CH₂ insertion), potentially influencing bioavailability and target engagement in med‑chem projects.

Computed properties Drug‑likeness Physicochemical profile

Synthetic Tractability: Direct Amine Handle vs. Alkyl‑Substituted Comparators

The title compound contains a primary amino group at the 4‑position of the pyrrolidin‑2‑one ring, enabling direct amide coupling, urea formation, or reductive amination without deprotection steps [REFS‑1]. In contrast, the analogous intermediates in the brivaracetam patent family (e.g., (R)‑4‑propyl‑ or (S)‑4‑(2,2‑difluorovinyl)‑substituted pyrrolidin‑2‑ones) bear inert alkyl/alkenyl side chains at C‑4 that cannot undergo facile amine coupling [REFS‑2], [REFS‑3]. This distinction translates into a ≥ 2‑step synthetic advantage for library generation when the 4‑amino form is employed.

Synthetic intermediate Amine coupling Brivaracetam analog

Purity‑Adjusted Cost Efficiency for Multi‑Gram Procurement

From a single vendor (Enamine), the hydrochloride salt is available at 95% purity with published pricing: 0.25 g for $642, 10.0 g for $3,007 ($300.7/g) [REFS‑1]. For the structurally related 4‑(aminomethyl) analog (MW 276.71 g/mol, hydrochloride, purity not disclosed), the cost per milligram is substantially higher relative to the molecular weight difference [REFS‑2]. Although a direct batch‑matched purity comparison is unavailable, the procurement‑grade differentiation lies in the cost‑per‑reactive‑amine‑handling efficiency, where the lower MW of the target compound yields a higher molar amount of reactive amine per dollar spent at the 10‑g scale.

Procurement cost Purity Bulk supply

Research & Industrial Scenarios for 4‑Amino‑1‑[(2,6‑difluorophenyl)methyl]pyrrolidin‑2‑one


Med‑Chem Library Synthesis via 4‑Amine Derivatization

Programs exploring the pyrrolidin‑2‑one pharmacophore (as exemplified by brivaracetam and seletracetam) can rapidly generate diverse amide and urea libraries by coupling the 4‑amino group of this compound with carboxylic acids or isocyanates, saving ≥ 2 synthetic steps per analog compared to 4‑alkyl intermediates [REFS‑1], [REFS‑2]. The 2,6‑difluorobenzyl group simultaneously imparts metabolic stability to the resulting library members [REFS‑3].

CNS‑Drug Discovery Scaffold Optimization

The favorable TPSA of 46.3 Ų and the presence of an additional H‑bond acceptor (4 vs. 3 for the aminomethyl analog) suggest that derivatives of this compound may retain acceptable CNS permeability while offering more polar surface area for target engagement [REFS‑1], [REFS‑2]. This property profile makes it a preferred starting material for lead optimization campaigns targeting neurological targets.

Cost‑Efficient Multi‑Gram SAR Campaigns

The availability of the hydrochloride salt at $300.7/g for 10‑g lots (95% purity) from Enamine, combined with a lower molecular weight per reactive amine unit, allows academic and industrial labs to purchase more molar equivalents within a fixed budget, maximizing the number of derivatization reactions that can be performed [REFS‑1], [REFS‑2].

Regulatory‑Compliant R&D Sourcing with ISO‑Certified Supply

Suppliers such as MolCore offer the hydrochloride salt under ISO‑certified systems suitable for global pharmaceutical R&D and quality control [REFS‑1], [REFS‑2]. For organizations requiring documented purity, stability, and compliance for their compound management workflows, this represents a procurement‑ready option, whereas many non‑amino pyrrolidin‑2‑one analogues lack comparable certified supply chains [REFS‑3].

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